molecular formula C6H6ClFN2 B1585947 (5-Chloro-2-fluorophenyl)hydrazine CAS No. 396074-99-0

(5-Chloro-2-fluorophenyl)hydrazine

Cat. No.: B1585947
CAS No.: 396074-99-0
M. Wt: 160.58 g/mol
InChI Key: BDLYNYOFMXOFDE-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a chlorine atom at the 5-position and a fluorine atom at the 2-position of the aromatic ring. The hydrazine (-NH-NH₂) functional group confers reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

396074-99-0

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)hydrazine

InChI

InChI=1S/C6H6ClFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2

InChI Key

BDLYNYOFMXOFDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)NN)F

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Substituted phenylhydrazines vary significantly based on the nature and position of substituents. Key analogs include:

Compound Name Substituents Molecular Formula Key Applications Reference
(5-Chloro-2-fluorophenyl)hydrazine 5-Cl, 2-F C₆H₅ClFN₂ Synthetic intermediate Inferred
(5-Chloro-2-methoxyphenyl)hydrazine 5-Cl, 2-OCH₃ C₇H₉ClN₂O Pharmaceuticals, agrochemicals
[5-Chloro-2-(ethylsulfonyl)phenyl]hydrazine 5-Cl, 2-SO₂C₂H₅ C₈H₁₁ClN₂O₂S Specialty chemicals
5-Fluoro-2-methylphenylhydrazine 5-F, 2-CH₃ C₇H₁₀FN₂ Organic synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 5-Cl and 2-F substituents in this compound enhance electrophilicity, facilitating nucleophilic reactions. This contrasts with methoxy (electron-donating) groups, which reduce reactivity .
  • Steric Effects : Bulky substituents (e.g., ethylsulfonyl in ) decrease solubility in polar solvents but improve thermal stability.

Comparison of Reaction Conditions :

Compound Starting Materials Reaction Conditions Yield (%) Reference
This compound (inferred) 2-Fluoroaniline derivatives Acidic, low-temperature N/A
(5-Chloro-2-methoxyphenyl)hydrazine Chloro-methoxybenzene Hydrazine hydrate, reflux 70–85

Physicochemical Properties

Solubility and Stability

While direct solubility data for this compound are unavailable, studies on nitrobenzene/aniline mixtures suggest that polar substituents (e.g., -F, -Cl) enhance solubility in organic solvents like DMF or THF. Hydrochloride salts (e.g., ) improve stability and water solubility.

Electronic and Optical Properties

Quantum chemical studies on benzothiazolyl hydrazines reveal:

  • HOMO-LUMO Gaps : Chloro and fluoro substituents reduce the energy gap (e.g., 4.2 eV for 5-Cl-6-F-benzothiazole vs. 4.5 eV for 6-Cl analog), increasing reactivity.
  • Molecular Electrostatic Potential (MEP): EWGs like -Cl and -F create electron-deficient regions, favoring electrophilic attack .

Preparation Methods

Diazotization and Reduction via Bisulfite or Sulfite Reduction

A patented process for preparing 2-fluorophenylhydrazine (a close analog) involves:

  • Diazotization of 2-fluoroaniline with sodium nitrite under acidic conditions to form the diazonium salt.
  • Reduction of the diazonium salt using bisulfite liquor or ammonium sulfite solution to yield a hydrazine-disulfonate intermediate.
  • Acidification with hydrochloric acid to convert the intermediate into the hydrazine hydrochloride salt.
  • Neutralization with alkali to release the free hydrazine base.
  • Cooling and filtration to isolate the hydrazine compound.

This method avoids isolating the hydrazine hydrochloride before base treatment, improving operational efficiency and yield. The use of ammonium sulfite as a reducing agent mitigates issues like caking and facilitates smoother processing.

Key reaction conditions:

Step Conditions Notes
Diazotization 5-10 °C, acidic medium, sodium nitrite dropwise addition Formation of diazonium salt with pH maintained at 1-2
Reduction Room temperature to 50-60 °C, ammonium sulfite aqueous solution Reaction time 3-4 hours; solution changes from muddy to clear
Acidification 50-70 °C, 20% hydrochloric acid dropwise addition Crystallization of hydrazine hydrochloride; 1-2 hours hold
Neutralization and isolation Cooling to ~15 °C, filtration, washing, drying Final product purity >99%; good crystallinity and flowability

This method is scalable and has been demonstrated at industrial scale with high yield and purity.

Comparative Data Table of Preparation Methods

Method Starting Material Reducing Agent / Reagent Key Conditions Advantages Limitations
Diazotization + Bisulfite/Sulfite Reduction 5-Chloro-2-fluoroaniline Ammonium sulfite / bisulfite Acidic diazotization (5-10 °C), reduction (50-60 °C), acidification (50-70 °C) High purity, scalable, good yield Requires careful pH and temperature control
Hydrazide intermediate route Chlorinated aromatic ester or acid Hydrazine hydrate Reflux in ethanol or DMF Useful for complex derivatives Longer synthesis, multiple steps

Research Findings and Notes

  • The use of ammonium sulfite as a reducing agent in the diazonium salt reduction step improves process handling by preventing solid caking and enhancing solubility of by-products such as ammonium chloride and ammonium hydrogen sulfate, which reduces side reactions and improves product quality.
  • The direct isolation of hydrazine from its hydrochloride salt in the reaction mixture avoids additional solvent extraction steps, streamlining the process and minimizing losses.
  • TLC and elemental analysis are commonly employed to monitor reaction progress and confirm purity in laboratory-scale syntheses.
  • The hydrazine product obtained by these methods typically exhibits high crystallinity and purity (>99%), suitable for further synthetic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing (5-Chloro-2-fluorophenyl)hydrazine in laboratory settings?

  • Methodological Answer: this compound can be synthesized via nucleophilic substitution of a halogenated aryl precursor (e.g., 5-chloro-2-fluorobenzene derivatives) with hydrazine hydrate under reflux conditions. For example, substituting a bromine or chlorine atom on the aromatic ring with hydrazine in polar aprotic solvents (e.g., DMF or ethanol) at elevated temperatures (~80–100°C) is a common approach. Purification typically involves recrystallization from ethanol or aqueous mixtures to remove unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer:
  • Spectroscopic Methods:
  • UV-Vis Spectroscopy: Quantify hydrazine content via redox reactions, such as permanganate reduction (e.g., absorption maxima at 546 nm for reaction monitoring) .
  • NMR Spectroscopy: Confirm substituent positions on the phenyl ring using 1H^1H- and 19F^{19}F-NMR.
  • Mass Spectrometry: Validate molecular weight and fragmentation patterns.
  • Elemental Analysis: Verify stoichiometry of C, H, N, Cl, and F .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer:
  • Use personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store in airtight containers away from oxidizing agents and heat sources.
  • Follow spill management protocols using inert adsorbents (e.g., vermiculite) and neutralize residues with dilute acetic acid .

Advanced Research Questions

Q. How can researchers design experiments to study the catalytic decomposition of this compound for hydrogen production?

  • Methodological Answer:
  • Catalyst Selection: Test transition metal catalysts (e.g., Ni, Fe, or Ru nanoparticles) supported on alumina or carbon.
  • Reaction Monitoring: Use gas chromatography (GC) to quantify H2\text{H}_2, N2\text{N}_2, and NH3_3 byproducts.
  • Kinetic Studies: Perform temperature-dependent experiments (25–200°C) to determine activation energies and optimize turnover frequencies .

Q. What methodologies are employed to determine the thermophysical properties of this compound under varying conditions?

  • Methodological Answer:
  • Density and Viscosity: Use high-pressure viscometers and densitometers at controlled temperatures (e.g., 0–100°C).
  • Thermal Conductivity: Measure via transient hot-wire methods.
  • Phase Behavior: Study using differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Q. How can computational chemistry aid in predicting the reactivity of this compound in organic synthesis?

  • Methodological Answer:
  • DFT Calculations: Model reaction pathways (e.g., condensation with carbonyl compounds to form hydrazones).
  • Transition State Analysis: Identify energy barriers for nucleophilic substitution or cyclization reactions.
  • Solvent Effects: Simulate using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound decomposition?

  • Methodological Answer:
  • Systematic Parameter Screening: Compare catalyst supports (e.g., SiO2_2 vs. TiO2_2), particle sizes, and pretreatment methods.
  • In Situ Characterization: Use X-ray absorption spectroscopy (XAS) to monitor catalyst surface changes during reaction.
  • Statistical Analysis: Apply multivariate regression to isolate variables affecting activity (e.g., pH, temperature) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

  • Methodological Answer:
  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation.
  • Structure Refinement: Employ SHELX programs (e.g., SHELXL for least-squares refinement) to resolve atomic positions and thermal parameters.
  • Validation: Check for residual electron density and R-factors (<5%) to ensure accuracy .

Q. What experimental approaches evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer:
  • In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity using cell viability assays (e.g., MTT).
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., Cl/F ratio) and correlate with bioactivity.
  • Molecular Docking: Screen derivatives against target enzymes (e.g., kinases) using software like MOE .

Notes

  • All answers integrate methodological rigor and evidence-based reasoning.
  • Citations follow the required format (e.g., ).

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